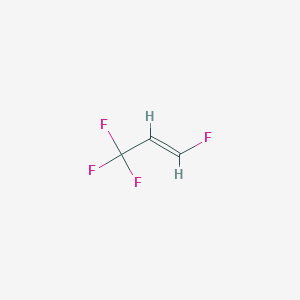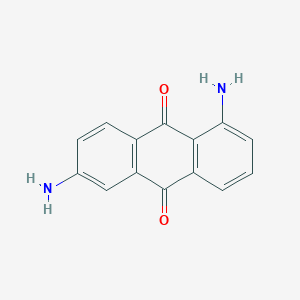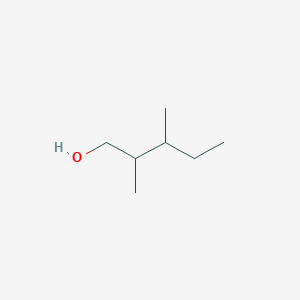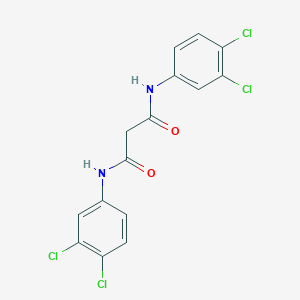
2-フェニルベンゾフラン
概要
説明
2-Phenylbenzofuran is a chemical compound with the molecular formula C₁₄H₁₀O. It is a substituted benzofuran, where a phenyl group is attached to the benzofuran ring. This compound is naturally occurring and has been isolated from various plants, including Artocarpus pithecogallus, legumes, and mulberries
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a butyrylcholinesterase inhibitor, which could have implications for the treatment of neurodegenerative diseases.
Industry: 2-Phenylbenzofuran derivatives are being studied for their potential use in the development of new materials with unique properties.
作用機序
Target of Action
2-Phenylbenzofuran primarily targets reactive oxygen species (ROS) . These are types of reactive oxygen radicals, including hydroxyl (˙OH), superoxide (O 2− ˙), alkoxyl (RO˙), or peroxyl (ROO˙) . These agents can cause significant damage to cell structures and are the main cause of various diseases .
Mode of Action
2-Phenylbenzofuran interacts with its targets through a hydrogen atom transfer (HAT) mechanism . This interaction is mostly controlled by the O–H bond dissociation enthalpy (BDE) . The compound also interacts with DPPH radicals, providing kinetic evidence of the involvement of two intermediates and one transition state .
Biochemical Pathways
The compound affects the biochemical pathways related to free radical scavenging . The solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone .
Result of Action
The primary result of 2-Phenylbenzofuran’s action is its antioxidant effect . It’s been found to indicate various pharmacological activities, but they are mostly applied to radical scavenging examinations . The compound has shown significant inhibition of mushroom tyrosinase .
Action Environment
The action of 2-Phenylbenzofuran is influenced by the environment. For instance, the solvent effect was investigated, and the hydroxyl radicals of these studied compounds possessed the lowest proton affinity (PA) enthalpy and the sequential proton loss electron transfer (SPLET) pathway occurred in water, methanol, and acetone . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
生化学分析
Biochemical Properties
2-Phenylbenzofuran and its derivatives are promising antioxidant agents . They interact with free radicals, as evidenced by their interaction with DPPH radicals . The antioxidant activity of these compounds is mostly controlled by the O–H bond dissociation enthalpy (BDE), consistent with the hydrogen atom transfer (HAT) mechanism .
Cellular Effects
The antioxidant properties of 2-Phenylbenzofuran can have significant effects on cells. As antioxidants, these compounds can neutralize harmful free radicals in the body, thereby preventing or slowing down cell damage .
Molecular Mechanism
The molecular mechanism of 2-Phenylbenzofuran’s antioxidant activity involves the hydrogen atom transfer (HAT) mechanism . This means that these compounds can donate a hydrogen atom to neutralize free radicals, thereby preventing these radicals from causing cellular damage .
準備方法
Synthetic Routes and Reaction Conditions: One of the synthetic routes for 2-Phenylbenzofuran involves the palladium-catalyzed coupling of 2-iodoanisoles and terminal alkynes, followed by electrophilic cyclization. The process begins with the reaction of 2-iodoanisole with phenylacetylene in the presence of triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide. This reaction is carried out under a nitrogen atmosphere at room temperature for three hours. The resulting product is then subjected to electrophilic cyclization using iodine to yield 3-iodo-2-phenylbenzofuran .
Industrial Production Methods: Industrial production methods for 2-Phenylbenzofuran are not extensively documented. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions: 2-Phenylbenzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other electrophiles in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or other reduced forms of the compound.
類似化合物との比較
- 3-Phenylbenzofuran: Similar structure but with the phenyl group at the 3-position.
- 2-Methylbenzofuran: Contains a methyl group instead of a phenyl group.
- 2,3-Diphenylbenzofuran: Contains phenyl groups at both the 2 and 3 positions.
特性
IUPAC Name |
2-phenyl-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMZLDUBSSPQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393243 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839-72-1 | |
| Record name | 2-phenylbenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-BENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














